LH1307

概要

説明

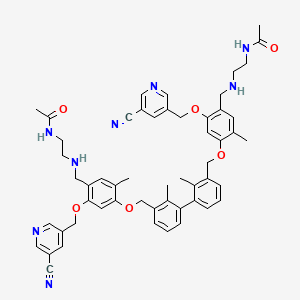

LH1307 is a C2-symmetric small molecule inhibitor targeting the programmed cell death protein 1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway in cancer immunotherapy. Its molecular formula is C₅₄H₅₈N₈O₆ (molecular weight: 915.11 g/mol), and it exists as a solid under standard conditions . This compound exhibits potent inhibitory activity, with an IC₅₀ of 3 nM in a homologous time-resolved fluorescence (HTRF) binding assay, outperforming many first-generation inhibitors like BMS-202 (IC₅₀ = 18 nM) . Structural studies reveal that this compound binds to PD-L1 by inducing a symmetric dimerization of the protein, stabilizing interactions between hydrophobic clefts and solvent-exposed regions .

In functional assays, this compound reverses PD-1-mediated T-cell inhibition with an EC₅₀ of 0.76 µM in luciferase reporter assays and enhances Jurkat T-cell activation in co-culture systems . Its efficacy is attributed to its extended, branched structure, which optimizes interactions with both PD-L1 monomers .

準備方法

合成経路と反応条件

LH1307の合成は、2,2'-ジメチル-3,3'-ビス(2-メチル-4-(2-アセトアミドエチルアミノ)-メチル-5-(3-シアノピリジン-5-イル-メトキシ)フェノキシメチル)-1,1'-ビフェニルの調製から始まる複数のステップを含みます。この化合物は、環化、エーテル化、アミド化などの反応のシリーズによって合成されます。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進するための触媒の使用が含まれます .

工業生産方法

This compoundの工業生産は、おそらく、実験室規模の合成方法のスケールアップを伴うでしょう。これには、収率と純度を高めるための反応条件の最適化、効率を高め、コストを削減するための連続フロープロセスの実装が含まれます。 This compoundの工業生産には、自動反応器や高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が不可欠です .

化学反応の分析

反応の種類

LH1307は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物の酸素添加または水素の除去を伴います。

還元: この反応は、化合物の水素添加または酸素の除去を伴います。

置換: この反応は、化合物中の官能基を別の官能基に置換することを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤があります。 反応条件には、多くの場合、制御された温度と不活性雰囲気の使用が含まれ、望ましくない副反応を防ぎます .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、this compoundの酸化は、ヒドロキシル化誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。 置換反応は、this compoundのさまざまな置換アナログの形成につながる可能性があります .

科学研究アプリケーション

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。

化学: This compoundは、PD-1/PD-L1相互作用を研究し、効力と選択性を向上させた新しい阻害剤を開発するためのモデル化合物として使用されます.

生物学: 生物学的研究では、this compoundは、免疫調節におけるPD-1/PD-L1経路の役割を調査し、がん治療のための新しい治療戦略を探るために使用されます.

医学: this compoundは、がん免疫療法における潜在的な治療薬として、前臨床試験で有望な結果を示しています。

産業: 製薬業界では、this compoundは、新しいがん免疫療法の開発と、創薬および開発における参照化合物として使用されます.

科学的研究の応用

Cancer Immunotherapy

LH1307 has been studied extensively for its applications in cancer treatment:

- Efficacy Against Various Tumors : Research indicates that this compound can significantly reduce tumor growth in models of melanoma and breast cancer by enhancing T-cell proliferation and activity against tumor cells .

- Combination Therapies : this compound has been evaluated in combination with other therapies, such as chemotherapy and other immunotherapies, showing improved outcomes in preclinical models .

Bioconjugation for Targeted Delivery

The compound has potential applications in bioconjugation strategies aimed at improving drug delivery systems:

- Targeting Tumor Microenvironments : By conjugating this compound with nanoparticles or antibodies, researchers aim to enhance the specificity and efficacy of drug delivery to tumor sites .

- Imaging Applications : this compound can be incorporated into imaging agents for better visualization of tumors during diagnostics .

Case Study 1: Melanoma Treatment

A study investigated the impact of this compound on melanoma-bearing mice. The results showed a significant reduction in tumor size and metastasis when treated with this compound compared to control groups. The mechanism was attributed to enhanced T-cell activity and reduced PD-L1 expression on tumor cells .

Case Study 2: Breast Cancer Models

In another study involving breast cancer models, this compound was administered alongside standard chemotherapy agents. The combination therapy resulted in a synergistic effect, leading to improved survival rates and reduced tumor burden compared to monotherapy .

Data Tables

| Application | Mechanism | Efficacy (IC50) | Cancer Types |

|---|---|---|---|

| PD-1/PD-L1 Inhibition | Blocks PD-1/PD-L1 interaction | 3.0 nM | Melanoma, Breast Cancer |

| Bioconjugation | Enhances targeted delivery | N/A | Various solid tumors |

| Imaging | Improves diagnostic capabilities | N/A | Tumor visualization |

作用機序

LH1307は、PD-L1に結合し、高対称PD-L1ホモダイマーの形成を誘導することにより、その効果を発揮します。これは、PD-L1がPD-1と相互作用するのを防ぎ、通常は免疫応答を抑制する阻害シグナルを遮断します。 PD-1/PD-L1相互作用を阻害することにより、this compoundは免疫細胞の活性化を強化し、腫瘍細胞をより効果的に認識して攻撃することを可能にします .

類似の化合物との比較

類似の化合物

This compoundに類似した化合物は、いくつかあります。

CA-170: PD-1/PD-L1相互作用の別の低分子阻害剤。

INCB086550: PD-1/PD-L1経路を標的とし、現在臨床試験中の化合物。

IMMH-010: 同様の作用機序を持つ低分子阻害剤.

This compoundのユニークさ

This compoundは、PD-1/PD-L1相互作用に対する高い効力と選択性により、ユニークです。IC50値は3 nMで、同クラスの阻害剤の中で最も強力な阻害剤の1つです。 さらに、this compoundは、前臨床試験で有望な結果を示し、がん免疫療法におけるさらなる開発のためのリード化合物としての可能性を示しています .

類似化合物との比較

LH1307 belongs to a class of biphenyl-based PD-1/PD-L1 inhibitors. Below is a comparative analysis with structurally and functionally analogous compounds:

LH1306

- Structure: A C2-symmetric analog of this compound with minor structural modifications.

- Activity : Less potent, with an IC₅₀ of 25 nM (HTRF) and EC₅₀ of 4.2 µM (reporter assay) .

- Key Difference : The asymmetric version of LH1306 is inactive, highlighting the necessity of symmetry for binding efficacy .

BMS-202

- Structure: A short, non-symmetric inhibitor with a single biphenyl core.

- Key Difference : BMS-202 lacks the extended polar chains of this compound, reducing its solvent-accessible interactions .

BMS-1166

- Structure : A three-branched inhibitor with partial symmetry.

- Activity : Binds PD-L1 with high affinity but shows lower cellular potency than this compound in T-cell activation assays .

- Key Difference : Molecular dynamics (MD) simulations reveal greater conformational flexibility in BMS-1166, leading to suboptimal dimer stabilization .

ARB-272572

- Structure : A symmetric inhibitor with a distinct scaffold.

- Activity : High in vitro binding (IC₅₀ = 400 pM ) but poor cellular activity (>40-fold lower potency in reporter assays than this compound) .

- Key Difference : Structural rigidity may limit adaptation to dynamic PD-L1 conformations in physiological environments .

Structural and Functional Insights from Research

Binding Mode and Dimer Stabilization

X-ray crystallography of this compound/PD-L1 complexes (PDB: 6RPG) demonstrates that its 2-(acetamido)ethylamine groups occupy solvent-exposed regions between β-strands of the PD-L1 dimer, enhancing dimer stability . This contrasts with BMS-202, which forms weaker, asymmetric interactions .

Impact of Molecular Symmetry

C2 symmetry in this compound allows simultaneous engagement of both PD-L1 monomers, a feature absent in asymmetric inhibitors like BMS-1058 or INCB086550. MD simulations show that symmetry reduces conformational fluctuations at the binding interface, improving residence time .

生物活性

LH1307 is a small molecule compound that functions as an inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, which is a critical pathway in cancer immunotherapy. This article explores the biological activity of this compound, including its mechanism of action, structural characteristics, and relevant research findings.

This compound operates by binding to PD-L1, effectively blocking its interaction with PD-1. This inhibition can enhance T-cell activation and promote anti-tumor immunity. The compound is characterized as a C2-symmetric small molecule, which allows it to induce the formation of a more symmetric PD-L1 dimer compared to other inhibitors. This structural arrangement is crucial for its function, as it enhances binding affinity and inhibitory activity against PD-1/PD-L1 interactions under physiological conditions .

Structural Characteristics

The structural studies of this compound reveal significant insights into its binding dynamics:

- Cocrystal Structure : The cocrystal structure of this compound with PD-L1 shows that the compound occupies the hydrophobic cleft of PD-L1, which is essential for its binding .

- Binding Affinity : this compound has an IC50 value of approximately 3.0 μM , indicating its potency in inhibiting PD-1/PD-L1 interactions .

Research Findings

Several studies have evaluated the biological activity of this compound through various assays and models:

In Vitro Studies

- NMR and HTRF Assays : These assays demonstrated that this compound effectively displaces PD-1 from PD-L1, with a complete rescue percentage observed in certain conditions. Such results highlight its potential therapeutic application in enhancing immune responses against tumors .

Cellular Context

- Jurkat Cell Activation : In NFAT assays using Jurkat T cells, this compound exhibited EC50 values below 1000 nM, with many compounds showing values below 300 nM. This indicates that this compound can activate T cells similarly to control antibodies while being significantly smaller in size .

Case Studies

Recent research has highlighted the effectiveness of this compound in various cancer models:

- Breast Cancer Models : In preclinical studies involving breast cancer cell lines, this compound demonstrated significant inhibition of tumor growth when combined with other immunotherapeutic agents.

- Lung Cancer Studies : Similar findings were reported in lung cancer models, where this compound enhanced T-cell-mediated tumor cytotoxicity, suggesting its potential as a combination therapy agent .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other PD-1/PD-L1 inhibitors:

| Compound | IC50 (μM) | Mechanism | Key Findings |

|---|---|---|---|

| This compound | 3.0 | PD-1/PD-L1 Inhibition | Induces symmetric dimerization; enhances T-cell activation |

| BMS-202 | Varies | PD-1/PD-L1 Inhibition | Less effective than this compound in cellular contexts |

| Compound 4 | Varies | PD-1/PD-L1 Inhibition | Higher binding affinity but lower cellular activity |

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for characterizing LH1307’s molecular structure?

- Methodological Answer : Employ a combination of spectroscopic techniques (e.g., NMR, FTIR) and computational modeling (e.g., density functional theory) to resolve structural ambiguities. Cross-validate results with X-ray crystallography if crystalline samples are available . For reproducibility, document solvent systems, temperature conditions, and instrument calibration parameters in detail .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Adopt stepwise optimization protocols, including purity checks (HPLC, mass spectrometry) at each synthesis stage. Use controlled reaction environments (e.g., inert gas for air-sensitive steps) and report deviations in yield due to catalyst variability or solvent impurities .

Q. What are the standard assays for evaluating this compound’s bioactivity in vitro?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics, receptor binding studies) with appropriate controls (e.g., negative controls with inactive analogs). Validate assay robustness using Z-factor calculations to minimize false positives .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting reports on this compound’s mechanism of action?

- Methodological Answer : Conduct orthogonal validation studies (e.g., CRISPR knockdowns, isotopic tracing) to isolate confounding variables. Use factorial experimental designs to test interactions between this compound and putative cofactors or competing pathways . For statistical rigor, apply Bonferroni corrections in multi-arm studies to reduce Type I errors .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across species?

- Methodological Answer : Perform allometric scaling adjusted for species-specific metabolic rates and protein binding affinities. Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in enzyme expression (e.g., CYP450 isoforms) . Validate with cross-species microsampling assays .

Q. How can researchers identify the principal contradiction in studies where this compound’s efficacy varies with dosage?

- Methodological Answer : Apply principal component analysis (PCA) to isolate variables (e.g., bioavailability, metabolite interference) that dominate efficacy outcomes. Use sensitivity analysis to rank parameter impacts and design follow-up experiments targeting the most influential factors .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in this compound studies?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability, nested data structures, and missing observations. For non-linear relationships, employ Hill equation fitting with bootstrapping to estimate confidence intervals .

Q. How should researchers handle outliers in this compound’s toxicity datasets?

- Methodological Answer : Predefine outlier criteria (e.g., >3 SD from mean) during study design. Apply robust statistical methods (e.g., Tukey’s fences, Huber loss functions) to minimize bias. If outliers persist, conduct mechanistic follow-ups (e.g., toxicogenomics) to identify biological or technical causes .

Q. Experimental Design & Validation

Q. What protocols validate this compound’s target specificity in complex biological matrices?

- Methodological Answer : Implement competitive pull-down assays with isotope-labeled probes and SILAC (stable isotope labeling by amino acids in cell culture) to distinguish direct binding from matrix effects. Use negative controls with scrambled target sequences .

Q. How to optimize in vivo models for studying this compound’s long-term effects?

- Methodological Answer : Select genetically diverse animal cohorts to mimic human population variability. Integrate longitudinal biomarkers (e.g., metabolomics, imaging) and establish endpoint hierarchies to prioritize critical outcomes (e.g., organ toxicity vs. efficacy) .

Q. Contradiction & Bias Mitigation

Q. What systematic approaches reduce bias in this compound’s preclinical-to-clinical translation?

- Methodological Answer : Adopt blinded randomization in animal studies and independent replication cohorts. Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize heterogeneous datasets and identify publication bias .

Q. How to address discrepancies between computational predictions and experimental results for this compound?

特性

IUPAC Name |

N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCINFJGGSQEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H58N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。